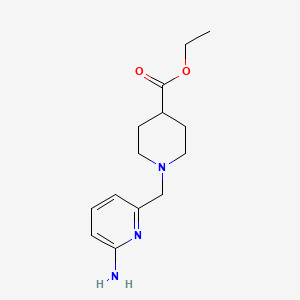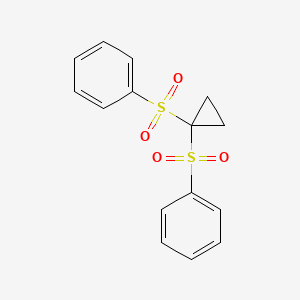
1,1-Di(phenylsulfonyl)-cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di(phenylsulfonyl)-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two phenylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Di(phenylsulfonyl)-cyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Di(phenylsulfonyl)-cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted cyclopropane compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Di(phenylsulfonyl)-cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Di(phenylsulfonyl)-cyclopropane involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenyl-2-propyn-1-ol: This compound shares structural similarities but differs in its functional groups and reactivity.
1,1-Diphenylethylene: Another related compound with different chemical properties and applications.
Cyclic β-keto sulfones: These compounds have similar sulfonyl groups but differ in their ring structures and reactivity.
Uniqueness
1,1-Di(phenylsulfonyl)-cyclopropane is unique due to its cyclopropane ring and dual phenylsulfonyl substitution, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
34782-46-2 |
|---|---|
Fórmula molecular |
C15H14O4S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
[1-(benzenesulfonyl)cyclopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H14O4S2/c16-20(17,13-7-3-1-4-8-13)15(11-12-15)21(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
NXYMZVLXENKMKA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


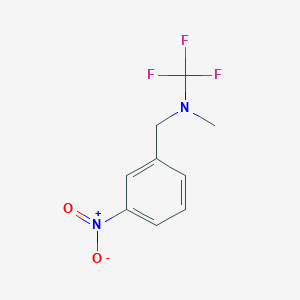
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
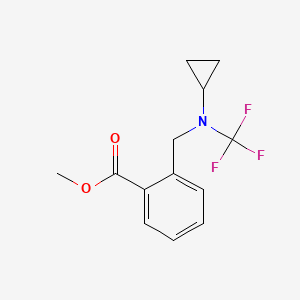
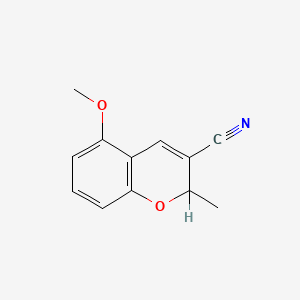
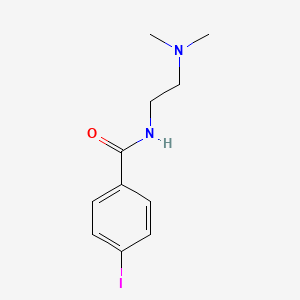
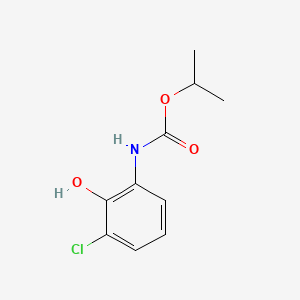
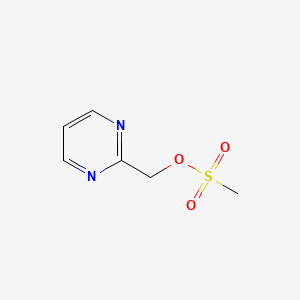
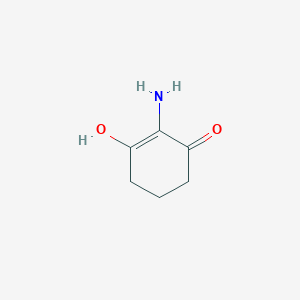
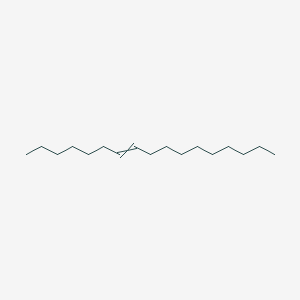
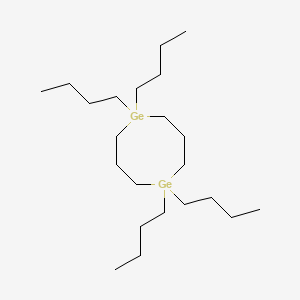
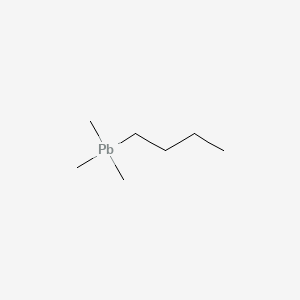
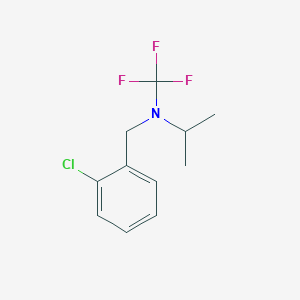
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
